(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5Z)-5-[(2H-1,3-Benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative characterized by:
- A benzodioxolylmethylidene substituent at position 5, which contributes to π-π stacking interactions and metabolic stability.
- A 2-sulfanylidene group, which stabilizes the thiazolidinone core and modulates electronic properties .
Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural complexity of this compound suggests tailored activity, warranting comparison with analogs.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-6-9-22(10-7-14)19(24)3-2-8-23-20(25)18(29-21(23)28)12-15-4-5-16-17(11-15)27-13-26-16/h4-5,11-12,14H,2-3,6-10,13H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRLTQSPFYFQX-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial to achieve efficient production. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Thiazolidinone Core Reactivity
The central thiazolidinone ring participates in several characteristic reactions:
Sulfanylidene Group Reactions
The C=S group exhibits distinct reactivity:
Benzodioxole Moiety Reactivity
The 1,3-benzodioxole substituent undergoes electrophilic substitutions:
| Reaction | Conditions | Position | Functionalization Impact |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to oxygen | Introduces nitro groups for further reduction to amines |
| Halogenation | X<sub>2</sub> (Cl<sub>2</sub>, Br<sub>2</sub>) | C-5 or C-6 | Brominated analogs show enhanced antimicrobial activity |
| Demethylenation | HI, acetic acid | Cleavage of methylenedioxy | Forms catechol derivatives for chelation studies |
Piperidine Substituent Modifications
The 4-methylpiperidin-1-yl group enables further derivatization:
Biological Interactions as Chemical Reactions
The compound participates in target-specific reactions:
Comparative Reactivity Table
Key differences between this compound and related thiazolidinones:
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The presence of the benzodioxole moiety enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that compounds with similar structures can effectively reduce oxidative stress in cellular models .
Antimicrobial Properties
Thiazolidinones have been evaluated for their antimicrobial efficacy against various pathogens. The compound's structure suggests potential activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. Preliminary studies indicate promising results against strains like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values suggesting effective antimicrobial activity .
Anti-inflammatory Effects
In silico docking studies have identified the compound as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation, such as arthritis and asthma .
Cytotoxicity Against Cancer Cells
The compound has shown cytotoxic effects on various cancer cell lines in vitro. Its mechanism may involve inducing apoptosis in cancer cells, thereby reducing tumor growth. Further research is needed to elucidate its exact mechanisms and optimize its efficacy against specific cancer types .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of thiazolidinone derivatives using DPPH and ABTS assays. Results indicated that derivatives with benzodioxole substitutions exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Screening
In a comprehensive screening of thiazolidinones against bacterial strains, (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrated significant antibacterial activity with an MIC of 0.21 μM against Pseudomonas aeruginosa .
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal model studies to assess the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity for targeted diseases.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolidinone Core
Benzylidene/Substituted Benzylidene Derivatives
Piperidin/Piperazine-Linked Chains
Pyrazole/Pyrimidine Hybrids
Pharmacological and Physicochemical Insights
- Benzodioxole vs. Benzylidene : The benzodioxole group in the target compound offers superior metabolic stability compared to simple benzylidene derivatives (e.g., ), as the methylenedioxy bridge resists oxidative degradation .
- Piperidin vs. Piperazine Chains : Piperidine-containing chains (target compound) exhibit lower basicity than piperazine analogs (e.g., ), reducing off-target interactions with cationic receptors .
- Sulfanylidene vs.
Crystallographic and Stability Data
- The target compound’s benzodioxolylmethylidene group likely adopts a Z-configuration , as seen in analogous rhodanine derivatives (e.g., ), ensuring planar geometry for optimal intermolecular interactions .
- Piperidin-oxobutyl chains in the target compound may form intramolecular hydrogen bonds, as observed in related structures (), improving thermal stability .
Biological Activity
The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds characterized by a thiazolidine ring. They have been extensively studied for their potential therapeutic applications. The structural modifications of thiazolidinones can lead to variations in biological activity, making them versatile candidates for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. A review of thiazolidinone derivatives indicates that modifications at specific positions on the thiazolidine ring can enhance anticancer activity. For instance, compounds with electron-withdrawing groups at the C2 position have demonstrated increased efficacy against various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
A study evaluating various thiazolidinone derivatives found that those with a benzodioxole moiety exhibited significant cytotoxic effects against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Properties
Thiazolidinones have also been recognized for their anti-inflammatory effects. The compound (5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in the context of chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of potency depending on structural modifications .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | Inhibition Percentage (%) |
|---|---|---|
| Compound A | E. coli | 88.46 |
| Compound B | S. aureus | 91.66 |
| Compound C | Pseudomonas aeruginosa | 75.00 |
Other Biological Activities
In addition to anticancer and antimicrobial properties, thiazolidinone derivatives exhibit a range of other biological activities:
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step reactions, including condensation of a benzodioxolyl aldehyde with a thiosemicarbazide derivative, followed by cyclization and functionalization of the 4-oxobutyl-methylpiperidine chain. Common challenges include low yields due to steric hindrance from the benzodioxole and methylpiperidine groups and side reactions during thiazolidinone ring formation.
- Optimization Strategies :
-
Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
-
Employ continuous flow reactors for precise control of temperature and reagent mixing, improving reproducibility .
-
Purify intermediates via column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate stereoisomers .
Table 1 : Representative Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Reference Aldehyde-thiosemicarbazide condensation NaOH, ethanol, reflux 60–75 Thiazolidinone cyclization HCl, THF, 60°C 45–55 Alkylation of methylpiperidine chain K₂CO₃, DMF, 80°C 30–40
Q. How can the compound’s structure and purity be validated?
- 1H/13C NMR : Confirm Z-configuration of the benzodioxolylmethylidene group via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₃N₂O₄S₂: 479.12; observed: 479.10) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values in anticancer assays)?
Discrepancies may arise from differences in cell lines, assay protocols, or compound stability.
- Methodological Solutions :
- Standardize assays using the NCI-60 panel for anticancer activity and include positive controls (e.g., doxorubicin) .
- Pre-treat compounds with glutathione to test thiol-mediated degradation, which may reduce efficacy in vivo .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity to targets like tubulin or kinases, bypassing cell-based variability .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Model interactions with cyclooxygenase-2 (COX-2) or PI3K using AutoDock Vina; prioritize the benzodioxole moiety for hydrophobic binding .
- QM/MM Simulations : Analyze electron density at the thioxo group to predict reactivity in nucleophilic substitutions .
- ADMET Prediction : Use SwissADME to optimize logP (<5) and BBB permeability for CNS applications .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC .
- Plasma Stability : Use rat plasma with LC-MS/MS to detect metabolites (e.g., hydrolysis of the methylpiperidine amide) .
- Light Sensitivity : Store in amber vials and assess photodegradation kinetics under UV-Vis .
Q. What experimental designs are recommended for identifying biological targets?
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down binding proteins from cell lysates .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- CRISPR-Cas9 Knockout : Validate targets by knocking out candidate genes (e.g., COX-2) and testing compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
